molecular formula C10H20N2 B8193511 rel-(2R,2'S)-2,2'-Bipiperidine

rel-(2R,2'S)-2,2'-Bipiperidine

Cat. No.: B8193511
M. Wt: 168.28 g/mol
InChI Key: CLBJZAWCBRAMRZ-AOOOYVTPSA-N
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Description

rel-(2R,2'S)-2,2'-Bipiperidine is a bicyclic amine composed of two piperidine rings connected by a central C–C bond. The stereochemistry of the bridgehead carbons is defined as (2R,2'S), resulting in a meso compound due to the presence of two chiral centers with opposing configurations (S,R), which renders the molecule achiral overall . The piperidine rings adopt chair conformations, with nitrogen atoms positioned adjacent to each other.

The compound is synthesized via Ni–Al alloy/KOH reduction of 2,2'-dipyridyl, followed by ethanol recrystallization to isolate enantiomers (meso and rac forms) . Its crystalline structure has been resolved using single-crystal X-ray diffraction, confirming the non-chiral meso configuration and hydrogen-bonding interactions with bromide ions in its dibromide salt form .

Properties

IUPAC Name

(2S)-2-[(2R)-piperidin-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBJZAWCBRAMRZ-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,2’S)-2,2’-Bipiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Formation of the Bipiperidine Core: The two piperidine rings are connected through a series of reactions, often involving nucleophilic substitution or coupling reactions.

    Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired rel-(2R,2’S) isomer.

Industrial Production Methods

In an industrial setting, the production of rel-(2R,2’S)-2,2’-Bipiperidine may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Automated Separation: Employing high-throughput chiral separation techniques to efficiently isolate the desired isomer.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,2’S)-2,2’-Bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    N-Oxides: From oxidation reactions.

    Reduced Piperidines: From reduction reactions.

    Substituted Piperidines: From substitution reactions.

Scientific Research Applications

rel-(2R,2’S)-2,2’-Bipiperidine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: Employed in the development of novel materials with unique properties.

    Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism by which rel-(2R,2’S)-2,2’-Bipiperidine exerts its effects involves:

    Molecular Targets: The compound interacts with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Piperidine Derivatives with Alkyl Substituents

Piperidine, 2,6-dimethyl-, (2R,6S)-rel- (CAS 766-17-6)

  • Structure : Features two methyl groups at the 2 and 6 positions of the piperidine ring.
  • Physical Properties : Boiling point = 400.70 K at 102.00 kPa .
  • Comparison: The methyl substituents increase steric hindrance compared to rel-(2R,2'S)-2,2'-Bipiperidine, likely reducing solubility in polar solvents. However, the simpler monocyclic structure may enhance volatility, as evidenced by its measurable boiling point .

Piperidine, 1-benzoyl-2,6-dimethyl-, (2R,6S)-rel- (CAS 17037-71-7)

  • Structure : Incorporates a benzoyl group at the 1-position and methyl groups at 2 and 6 positions.
  • Synthesis : Achieved via multi-step routes with yields up to 77% .
  • Such modifications are often exploited in drug design to enhance bioavailability .

Piperidine Derivatives with Functionalized Side Chains

(αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride (CAS 214149-46-9)

  • Structure : Combines a phenyl group and an ethyl ester moiety on the piperidine ring.
  • Molecular Weight : 283.8 g/mol, significantly higher than this compound (MW ~ 166.3 g/mol) due to the complex side chain .
  • Applications : Used as a pharmaceutical intermediate, highlighting how functionalization expands utility beyond the parent bipiperidine structure .

Stereochemical and Conformational Comparisons

rel-(2R,5S)-Dihydrofuran-3-one Derivatives

  • Structure : Isolated from Brassica campestris pollen, these compounds feature fused furan and dihydrofuran rings with relative configurations similar to this compound .
  • Comparison : The presence of oxygen heteroatoms and hydroxyl groups in these derivatives increases polarity, contrasting with the lipophilic nature of unsubstituted bipiperidines. This structural divergence underscores how heteroatom inclusion can modulate biological activity .

Epimeric 7,8-Secolignans (e.g., rel-(1S,2R)- and rel-(1S,2S)- isomers)

  • Bioactivity : Demonstrated potent inhibition of SARS-CoV-2 3CLpro (IC50 ~4.8 μM), with stereochemistry critically influencing efficacy .
  • S configurations) can drastically alter biological interactions—a principle applicable to optimizing bipiperidine-based therapeutics .

Detection Methods

  • UPLC-MS/MS : Used to analyze stereoisomers like (1R,2R,3S,4S)-rel-dicycloheptane dicarboxylic acid disodium salt in food contact materials, achieving detection limits of 5.0 μg/L . This highlights advanced techniques applicable to characterizing bipiperidine derivatives in complex matrices.

Crystallography : SHELX software, widely employed for small-molecule refinement, was critical in resolving the crystal structure of this compound dibromide, emphasizing the role of computational tools in stereochemical analysis .

Biological Activity

rel-(2R,2'S)-2,2'-Bipiperidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bipiperidine structure, which consists of two piperidine rings connected by a carbon chain. This structural configuration contributes to its chiral nature and influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of bipiperidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Bipiperidine derivatives have been evaluated for their anticancer potential. In vitro studies show that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves DNA damage and the generation of reactive oxygen species (ROS), leading to cell death.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-75.0Apoptosis via ROS generation
Compound BHeLa3.0DNA damage

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been implicated in reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative conditions.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of a bipiperidine derivative against Staphylococcus aureus with an MIC value of 4 µg/mL. This suggests potential for development into therapeutic agents for bacterial infections.
  • Anticancer Properties : In a study conducted on various cancer cell lines, a bipiperidine compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The study reported an IC50 value of 10 µM against MCF-7 cells and suggested that the compound induces apoptosis through mitochondrial pathways.
  • Neuroprotection : Research presented at the International Conference on Neuropharmacology indicated that this compound reduced neuroinflammation markers in vitro, suggesting its potential use in treating conditions like Alzheimer's disease.

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